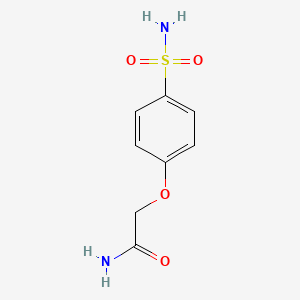

2-(4-Sulfamoylphenoxy)acetamide

Description

Contextualization of Phenoxyacetamide and Sulfonamide Derivatives in Medicinal Chemistry

Phenoxyacetamide and sulfonamide derivatives are independently recognized as crucial components in the development of a wide array of therapeutic agents.

The phenoxyacetamide core provides a versatile and synthetically accessible scaffold. Its derivatives have been investigated for numerous biological activities, including potential anti-inflammatory, analgesic, and anticancer effects. benthamdirect.comnih.govresearchgate.net The ability to easily modify the phenyl and acetamide (B32628) portions of the molecule allows chemists to fine-tune its properties to interact with specific biological targets. For example, studies have shown that phenoxyacetamide derivatives can be developed as inhibitors of enzymes like DOT1L, a histone methyltransferase implicated in certain types of leukemia. nih.gov

The sulfonamide group (-SO₂NH₂) is a "privileged" structure in medicinal chemistry, a term used to describe moieties that are capable of binding to multiple biological targets. nih.gov Its journey began with the discovery of prontosil, the first commercially viable antibacterial sulfonamide, which is converted in the body to the active agent sulfanilamide. openaccesspub.org This discovery revolutionized medicine and paved the way for a vast class of "sulfa drugs." openaccesspub.orgajchem-b.com Beyond their antibacterial role, sulfonamides are integral to drugs with diverse therapeutic uses, including diuretics, anticonvulsants, anti-inflammatory agents, and antivirals. bohrium.comajchem-b.com A key feature of the sulfonamide group is its ability to act as a zinc-binding group (ZBG), allowing it to interact with and inhibit zinc-containing metalloenzymes. nih.gov

Significance of the 2-(4-Sulfamoylphenoxy)acetamide Scaffold in Chemical Biology Research

The fusion of the phenoxyacetamide and sulfonamide groups into the this compound structure creates a molecule with distinct and compelling characteristics for chemical biology research. This scaffold presents a unique three-dimensional arrangement of functional groups that are critical for molecular recognition by biological targets.

Key features include:

An aromatic phenoxy ring capable of engaging in hydrophobic and π-stacking interactions.

A flexible ether linkage that allows the molecule to adopt various conformations to fit into binding sites.

An acetamide group that can participate in hydrogen bonding as both a donor and an acceptor.

A strategically placed sulfonamide group which is a potent hydrogen bond donor and acceptor, and crucially, can coordinate with metal ions. ontosight.ai

The para-substitution of the sulfonamide group on the phenoxy ring is a deliberate design choice that influences the electronic landscape of the entire molecule. This specific arrangement makes the sulfonamide group a prominent feature for interaction, particularly with metalloenzymes that utilize a zinc ion in their active site for catalysis. nih.gov Therefore, this scaffold is a highly attractive starting point for designing specific enzyme inhibitors.

Overview of Potential Research Applications within Drug Discovery and Development

The structural attributes of the this compound scaffold make it a valuable tool for drug discovery, primarily in the development of enzyme inhibitors.

Carbonic Anhydrase Inhibition: A major area of application is in the inhibition of carbonic anhydrases (CAs). ajchem-b.comajchem-b.com CAs are a family of ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.gov Different CA isoforms are involved in various physiological and pathological processes, including glaucoma, edema, and the progression of certain cancers. nih.gov The sulfonamide moiety is the archetypal inhibitor of CAs, with its nitrogen atom binding directly to the zinc ion in the enzyme's active site. nih.gov Derivatives of the this compound scaffold can be tailored to achieve selective inhibition of specific CA isoforms, which is a critical goal in developing safer and more effective drugs. nih.gov For instance, research has demonstrated that modifying the tail of sulfonamide-based inhibitors can lead to potent and isoform-selective inhibitors for cytosolic isoforms like hCA I and II, and transmembrane, tumor-associated isoforms like hCA IX and XII. nih.gov

The table below summarizes the inhibitory activity of a selection of sulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms, illustrating the potential for developing isoform-selective inhibitors.

| Compound | hCA I (Kᵢ in nM) | hCA II (Kᵢ in nM) | hCA IX (Kᵢ in nM) | hCA XII (Kᵢ in nM) |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

| Compound 4a | 432.8 | 39.8 | >10000 | 432.8 |

| Compound 5f | 61.3 | 28.5 | 98.6 | 121.4 |

| Compound 10d | 5.9 | 102.3 | 32.4 | 10.8 |

Data sourced from a study on benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamides. nih.gov This table is for illustrative purposes to show how derivatives are tested and compared.

Beyond carbonic anhydrases, the scaffold holds promise for targeting other metalloenzymes, such as matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer metastasis. The broader pharmacophoric features also suggest potential applications in developing agents that modulate other protein targets, making this compound and its derivatives a rich area for future drug discovery efforts.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-sulfamoylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c9-8(11)5-14-6-1-3-7(4-2-6)15(10,12)13/h1-4H,5H2,(H2,9,11)(H2,10,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIWTXAVTWAOIFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)N)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Sulfamoylphenoxyacetamides

General Synthetic Routes to Sulfamoylphenoxyacetamide Derivatives

The construction of the 2-(4-sulfamoylphenoxy)acetamide scaffold relies on the sequential or convergent assembly of its three key components: the sulfonamide-bearing phenyl ring, the phenoxy ether linkage, and the acetamide (B32628) side chain. The synthetic routes are designed to be versatile, allowing for the introduction of various functional groups to explore structure-activity relationships.

Amide Bond Formation Strategies

The formation of the amide bond is a fundamental step in the synthesis of this compound and its N-substituted analogs. sioc-journal.cn This transformation typically involves the coupling of a carboxylic acid with an amine. researchgate.net

One common method is the activation of the carboxylic acid group of a 2-(4-sulfamoylphenoxy)acetic acid intermediate. researchgate.net Activating agents like thionyl chloride or oxalyl chloride can convert the carboxylic acid into a more reactive acid chloride, which readily reacts with ammonia (B1221849) or a primary/secondary amine to form the desired acetamide. researchgate.net Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), or HATU can be employed to facilitate the amide bond formation under milder conditions. sciepub.com

Another strategy involves the reaction of an amine with an ester, known as aminolysis, to form the amide. In the context of this compound synthesis, this could involve the reaction of a methyl or ethyl ester of 2-(4-sulfamoylphenoxy)acetic acid with ammonia.

The Schotten-Baumann reaction provides an alternative route where an acid chloride or anhydride (B1165640) reacts with an amine in the presence of a base in an aqueous solution. For instance, 2-(4-sulfamoylphenoxy)acetyl chloride could be reacted with an amine under these conditions.

Finally, palladium-catalyzed aminocarbonylation reactions represent a more modern approach, where an aryl halide can be coupled with an amine and carbon monoxide to construct the amide functionality. organic-chemistry.org

Nucleophilic Aromatic Substitution in Phenoxy Linkage Formation

The ether linkage in sulfamoylphenoxyacetamide derivatives is commonly formed via a nucleophilic aromatic substitution (SNAr) reaction. mdpi.com This reaction is a cornerstone for creating aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. nih.gov

In a typical synthesis, the SNAr reaction involves the displacement of a leaving group, such as a halogen (commonly fluorine or chlorine), from an activated aromatic ring by a phenoxide nucleophile. mdpi.comacs.org For the synthesis of the this compound backbone, this could entail the reaction of 4-sulfamoylphenol with a suitable 2-haloacetamide derivative (e.g., 2-chloroacetamide) in the presence of a base. The base, such as potassium carbonate or cesium carbonate, is used to deprotonate the phenol (B47542), generating the more nucleophilic phenoxide. sci-hub.se

Conversely, a substituted phenol can react with an aryl halide bearing a sulfamoyl group. For example, the reaction of a phenol with 4-fluoro or 4-chloronitrobenzene, followed by reduction of the nitro group and subsequent sulfonamide formation, is a viable route. The electron-withdrawing nitro group activates the ring towards nucleophilic attack. sci-hub.se Theoretical studies have shown that in perfluoroaromatics, the substitution by a phenoxide group is regioselective, often occurring at the para position relative to a heteroatom or an activating group. mdpi.com

Sulfonamide Functional Group Formation Reactions

The synthesis of the sulfonamide group is a critical step in building the this compound core structure. wikipedia.org The most classic and widely used method for preparing sulfonamides is the reaction of a sulfonyl chloride with an amine. wikipedia.orgfrontiersrj.com

For primary sulfonamides like the one in the target molecule, this involves the reaction of an aryl sulfonyl chloride with ammonia. The required aryl sulfonyl chloride, 4-phenoxyacetamide-benzenesulfonyl chloride, can be prepared by the chlorosulfonylation of 2-phenoxyacetamide (B1293517) using chlorosulfonic acid. rsc.org This electrophilic aromatic substitution reaction directly introduces the sulfonyl chloride group onto the aromatic ring. rsc.org

Alternatively, the sulfonamide group can be installed through the oxidation of sulfur-containing functional groups. rsc.org For example, a thiol can be oxidatively chlorinated to yield a sulfonyl chloride, which is then reacted with an amine. rsc.org Another approach involves the C-N cross-coupling of pre-formed sulfonamides with aryl halides, although this can be challenging due to the reduced nucleophilicity of sulfonamides. thieme-connect.com

Synthesis of Analogues and Derivatives of this compound

The core structure of this compound can be systematically modified at two primary locations: the acetamide moiety and the sulfamoylphenyl ring. These modifications allow for the fine-tuning of the compound's properties.

Modifications of the Acetamide Moiety

The acetamide group of this compound is a frequent site for derivatization to explore structure-activity relationships. These modifications typically involve the synthesis of N-substituted amides by replacing the ammonia in the amide bond formation step with various primary or secondary amines.

For example, a range of N-substituted analogues can be prepared by acylating different anilines with phenylacetic acid derivatives. sci-hub.se This approach leads to compounds where the terminal NH2 group of the acetamide is replaced by a substituted phenyl ring. The synthesis of prodrugs has also been explored, for instance, by linking an amino acid to the acetamide moiety to enhance solubility or alter pharmacokinetic properties. galaxypub.co

The following table showcases examples of derivatives with modifications to the acetamide group:

| Compound Name | Modification on Acetamide Moiety |

| 2-(4-sulfamoylphenoxy)-N-(2-phenylethyl)acetamide smolecule.com | N-phenylethyl group |

| 2-(4-sulfamoylphenoxy)ethyl 2-amino-3-phenylpropanoate lookchem.com | Ester linkage with phenylalanine |

| N-(4-sulfamoylphenyl)-2-(5-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-1-yl)acetamide galaxypub.co | Replacement of the phenoxy group with a substituted pyrazole |

| 2-(2-Chlorophenyl)-N-[4-(2-phenylethoxy)-3-sulfamoylphenyl]acetamide sci-hub.se | N-aryl group with a modified linker |

| N-(4-(2-bromoacetyl)phenyl)acetamide google.com | Acetamide on a different phenyl ring, with a bromoacetyl group for further reaction |

This table is for illustrative purposes and represents the types of modifications possible.

Substitutions on the Sulfamoylphenyl Ring

Introducing substituents onto the sulfamoylphenyl ring is another key strategy for creating analogues of this compound. These substitutions can alter the electronic and steric properties of the molecule.

Synthetic routes to these derivatives often start with an already substituted phenol or benzene (B151609) derivative. For instance, to synthesize a chloro-substituted analogue, one might begin with a chlorophenol or a chlorobenzene (B131634) derivative and carry it through the synthetic sequence of ether formation, chlorosulfonylation, and amidation.

Examples of such derivatives include compounds with additional alkyl or halogen groups on the phenyl ring. The synthesis of sorafenib (B1663141) analogues, for instance, involved the use of various substituted phenols in nucleophilic aromatic substitution reactions. bohrium.com Similarly, research into insecticidal agents has led to the synthesis of derivatives with chloro and methyl substitutions on the main phenyl ring. researchgate.net

The table below provides examples of derivatives with substitutions on the sulfamoylphenyl ring:

| Compound Name | Substitution on Sulfamoylphenyl Ring |

| 2-(4-chloro-2-methyl-5-(N-(p-tolyl)sulfamoyl)phenoxy)acetamide researchgate.net | Chloro and methyl groups |

| N-(2-Hydroxy-5-sulfamoylphenyl)acetamide mdpi.com | Hydroxy group |

| N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-(2-chlorophenyl)acetamide sci-hub.se | Chloro group on the phenoxy ring and substitution on the sulfamoylphenyl ring |

| 2-[4-(Butan-2-ylsulfamoyl)phenoxy]-N-(2-phenylethyl)acetamide smolecule.com | Butan-2-yl group on the sulfamoyl nitrogen |

| N-(3-cyanothiophen-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]phenoxyacetamide vulcanchem.com | Cyclopentyl and methyl groups on the sulfamoyl nitrogen with a substituted thiophene (B33073) on the acetamide |

This table is for illustrative purposes and represents the types of modifications possible.

Structural Variations of the Phenoxy Bridge

The phenoxy bridge in this compound is a key structural motif that can be modified to influence the compound's physicochemical properties and biological activity. Research into related structures has explored variations in the ether linkage and substitutions on the phenyl ring.

One notable structural variation involves the replacement of the ether oxygen with a sulfur atom, creating a thioether linkage. An example of such a modification is seen in the related compound 2-{[2-(4-sulfamoylphenoxy)ethyl]sulfanyl}acetic acid. bldpharm.com This substitution alters the geometry and electronic properties of the bridge, which can impact how the molecule interacts with biological targets. The synthesis of such thioether derivatives can be achieved through the reaction of a corresponding phenoxide with a sulfur-containing electrophile.

Further modifications can be envisioned by introducing substituents onto the phenoxy ring itself. While direct examples on the this compound scaffold are not extensively documented in the provided search context, the synthesis of related sulfonamide derivatives provides insight into potential synthetic routes. nih.govmdpi.com For instance, substitutions on the phenyl ring could be achieved by starting with appropriately substituted phenols prior to the etherification or thioetherification step.

The table below illustrates potential structural variations of the phenoxy bridge based on known chemical transformations and related compounds.

| Variation Type | Description | Example Structure/Fragment | Potential Synthetic Route |

| Thioether Linkage | Replacement of the ether oxygen with a sulfur atom. | -S-CH₂- | Reaction of a thiophenol with an appropriate electrophile. |

| Alkene Linkage | Replacement of the ether oxygen with a carbon-carbon double bond. | -CH=CH- | Wittig reaction or Horner-Wadsworth-Emmons reaction. |

| Substituted Phenyl Ring | Introduction of various substituents (e.g., alkyl, halogen) on the phenoxy ring. | 2-(4-sulfamoyl-2-methylphenoxy)acetamide | Williamson ether synthesis using a substituted phenol. |

These structural modifications of the phenoxy bridge offer a pathway to a diverse range of analogs of this compound, allowing for the fine-tuning of its properties.

Prodrug Design Strategies Involving the Acetamide Moiety

The acetamide moiety of this compound presents a handle for prodrug design, aiming to improve pharmacokinetic or pharmacodynamic properties. Prodrug strategies for primary amides typically involve N-functionalization to create derivatives that can revert to the parent amide in vivo. researchgate.netnih.gov

One common approach is the formation of N-acyloxymethyl prodrugs. nih.gov In this strategy, an acyloxymethyl group is attached to the nitrogen of the acetamide. These derivatives are designed to be stable at physiological pH but are susceptible to enzymatic hydrolysis by esterases, which are abundant in the body. The initial esterase-mediated cleavage releases an unstable N-hydroxymethyl intermediate, which then spontaneously decomposes to release the parent amide and formaldehyde. nih.gov

Another potential strategy is the formation of N-hydroxymethyl derivatives. researchgate.net These prodrugs can exhibit increased water solubility compared to the parent compound. The N-hydroxymethyl group can be introduced by reacting the amide with formaldehyde. These derivatives are often readily reversible to the parent amide under physiological conditions. researchgate.net

N-Mannich bases represent a further class of prodrugs applicable to amides. uokerbala.edu.iq These are formed by the condensation of the amide with an aldehyde and a primary or secondary amine. The stability of N-Mannich bases can be tuned by the choice of the amine and aldehyde components, allowing for controlled release of the parent amide.

The table below summarizes these prodrug strategies as they could be applied to the acetamide moiety of this compound.

| Prodrug Strategy | Promoieties | Activation Mechanism | Potential Advantages |

| N-Acyloxymethyl | -CH₂-O-CO-R | Enzymatic (esterase) hydrolysis followed by spontaneous decomposition. nih.gov | Improved lipophilicity, potential for controlled release. |

| N-Hydroxymethyl | -CH₂-OH | Spontaneous or enzymatic hydrolysis. researchgate.net | Increased aqueous solubility. |

| N-Mannich Base | -CH₂-NR¹R² | pH-dependent or enzymatic hydrolysis. uokerbala.edu.iq | Tunable stability and release kinetics. |

These prodrug strategies offer versatile approaches to modify the properties of this compound by temporarily masking the acetamide functionality.

Mechanistic and Molecular Research of 2 4 Sulfamoylphenoxy Acetamide

Elucidation of Molecular Mechanisms of Action

The therapeutic and biological activities of a chemical compound are intrinsically linked to its interactions at the molecular level. For 2-(4-sulfamoylphenoxy)acetamide and its derivatives, understanding these mechanisms is crucial for optimizing their design and application. This involves investigating how they bind to specific biological targets, interact with enzyme active sites, and modulate cellular signaling pathways.

Receptor Binding Investigations

The initial step in the action of many compounds involves binding to specific receptors on or within a cell. Research into this compound and its analogues has explored their interactions with various receptors.

For instance, a class of P2X4 receptor inhibitors, which are structurally related to this compound, were identified through high-throughput screening. sci-hub.se The P2X4 receptor is a ligand-gated ion channel involved in inflammatory and immune processes. sci-hub.se The binding of these inhibitors to the receptor was a key area of investigation. It was discovered that these compounds could induce the expression of cytochrome P450 3A4 (CYP3A4), a crucial enzyme in drug metabolism, primarily through the activation of the pregnane (B1235032) X receptor (PXR). sci-hub.se This finding highlights the importance of considering off-target receptor binding during drug development.

In another study, virtual screening and subsequent experimental testing identified small molecules that bind to specific sites on the chemokine CXCL12. nih.gov This protein is involved in immune responses and cancer metastasis. nih.gov The study demonstrated that it's possible to design ligands that target different binding pockets on a protein-protein interface, a concept that could be applicable to the design of novel this compound-based compounds. nih.gov

Enzyme Active Site Interactions and Binding Modes

The biological effect of many compounds stems from their ability to inhibit or modulate the activity of specific enzymes. This is achieved through interactions with the enzyme's active site, the region where the chemical reaction is catalyzed. wikipedia.org

A significant body of research on this compound analogues has focused on their interaction with carbonic anhydrases (CAs). CAs are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide. cnr.itsemanticscholar.org Crystal structure analysis of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase (hCA) isoforms II and VII revealed detailed binding interactions. cnr.itsemanticscholar.org The sulfonamide group of the inhibitor coordinates with the zinc ion in the active site, a characteristic binding mode for sulfonamide-based CA inhibitors. cnr.itsemanticscholar.org The acetamide (B32628) linker and the benzhydrylpiperazine tail were found to adopt different conformations within the active sites of the two isoforms, explaining the observed selectivity. cnr.itsemanticscholar.org

Similarly, molecular docking studies of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs) with sphingomyelin (B164518) synthase 1 (SMS1) provided insights into their binding mode. nih.gov The studies suggested specific interactions between the inhibitors and amino acid residues within the active site of SMS1, which were further validated by site-directed mutagenesis. nih.gov

The interaction between a substrate and an enzyme's active site is a dynamic process involving non-covalent forces like hydrogen bonds, van der Waals interactions, hydrophobic interactions, and electrostatic forces. wikipedia.org The precise orientation and fit of the inhibitor within the active site are critical for its inhibitory potency. wikipedia.org

Modulation of Signal Transduction Pathways

Signal transduction pathways are complex cascades of molecular events that transmit signals from a cell's exterior to its interior, ultimately leading to a specific cellular response. youtube.com The modulation of these pathways is a key mechanism of action for many therapeutic agents. nih.govbohrium.com

Research has shown that compounds structurally related to this compound can modulate various signaling pathways. For example, inhibitors of the P2X4 receptor can affect downstream signaling involved in inflammatory processes. sci-hub.se By blocking the receptor, these inhibitors can prevent the initiation of the signaling cascade.

Phenolic compounds, which share structural similarities with the phenoxy group of this compound, have been extensively studied for their ability to modulate a wide range of signaling pathways. nih.gov These include pathways involving nuclear factor (NF)-κB, activator protein (AP)-1, and mitogen-activated protein kinases (MAPKs), all of which are crucial in inflammation and cancer. nih.gov The modulation of these pathways can affect the expression of various inflammatory mediators. nih.gov

The ability of a compound to modulate a specific signaling pathway is dependent on its chemical structure and its ability to interact with key proteins within that pathway. nih.govbohrium.com

Structure-Activity Relationship (SAR) Studies for this compound and Analogues

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. gardp.orgslideshare.net By systematically modifying different parts of a molecule, researchers can identify key functional groups and structural features that are essential for its efficacy and selectivity. gardp.orgyoutube.com

Impact of Functional Groups on Biological Activity

The functional groups within a molecule are critical determinants of its chemical properties, reactivity, and biological activity. reachemchemicals.comresearchgate.net In the context of this compound and its analogues, the sulfonamide and acetamide moieties are of particular interest.

The sulfonamide group is a key pharmacophore in many carbonic anhydrase inhibitors. cnr.itsemanticscholar.org Its ability to coordinate with the zinc ion in the enzyme's active site is fundamental to its inhibitory action. cnr.itsemanticscholar.org Studies on various sulfonamide-containing compounds have consistently highlighted the importance of this functional group for their biological activity. mdpi.com

The acetamide group also plays a crucial role. In a study of anticancer analogues, it was found that replacing the acetamide moiety with other functional groups like sulfonamide or carbamate (B1207046) resulted in a decrease in anticancer activity. nih.gov This suggests that the acetamide group is a key pharmacophore for the observed biological effect. The conformational flexibility of the acetamide linker has also been shown to be important for the selective inhibition of different enzyme isoforms. cnr.itsemanticscholar.org

The tables below summarize the impact of different functional groups on the biological activity of this compound analogues.

Table 1: Impact of Acetamide Moiety Modifications on Anticancer Activity nih.gov

| Modification of Acetamide Moiety | Resulting Biological Activity |

| Replacement with Sulfonamide | Decrease in anticancer activity |

| Replacement with Carbamate | Decrease in anticancer activity |

| Replacement with Urea | Reduced anticancer activity |

| Replacement of methyl with isopropyl | Activity maintained |

Table 2: Key Functional Groups and Their Role in Biological Activity

| Functional Group | Role in Biological Activity | References |

| Sulfonamide | Essential for carbonic anhydrase inhibition by coordinating with zinc ion in the active site. | cnr.itsemanticscholar.org |

| Acetamide | Important for anticancer activity; its flexibility influences enzyme selectivity. | cnr.itsemanticscholar.orgnih.gov |

| Phenylacetic acid substituents | Ortho-substituents can significantly boost potency against the P2X4 receptor. | sci-hub.se |

| Ether linker substituents | Larger, more polar groups can decrease binding to the pregnane X receptor (PXR). | sci-hub.se |

Positional and Substituent Effects on Efficacy and Selectivity

The position and nature of substituents on the core structure of a molecule can have a profound impact on its efficacy and selectivity. sci-hub.semdpi.com SAR studies often involve exploring these effects to optimize the pharmacological profile of a lead compound.

In a series of P2X4 inhibitors, it was found that substitution at the ortho-position of the phenylacetic acid moiety led to a significant increase in potency compared to substitution at the para-position. sci-hub.se For example, an ortho-methyl group resulted in a much lower IC50 value than a para-methyl group. sci-hub.se This highlights the sensitivity of the binding pocket to the position of substituents.

Furthermore, modifications to the ether linker connecting the different parts of the molecule were shown to affect binding to the pregnane X receptor (PXR). sci-hub.se Introducing larger and more polar substituents on this linker reduced PXR binding while maintaining P2X4 inhibitory potency. sci-hub.se This is a crucial finding for developing more selective inhibitors with fewer off-target effects.

The table below illustrates the effect of substituent position on the inhibitory activity of P2X4 inhibitors.

Table 3: Effect of Substituent Position on P2X4 Inhibitory Activity sci-hub.se

| Compound | Substituent on Phenylacetic Acid | Position | IC50 (nM) |

| 16 | Methyl | ortho | 10 |

| 18 | Methyl | para | 317 |

| 19 | Fluorine | ortho | 76 |

| 20 | Chlorine | ortho | 92 |

| 21 | Trifluoromethyl | ortho | 24 |

| 22 | Methoxy (B1213986) | ortho | 2 |

These examples demonstrate that subtle changes in the chemical structure, such as the position of a single methyl group, can have a dramatic effect on the biological activity of a compound. sci-hub.se

Computational and in Silico Studies of 2 4 Sulfamoylphenoxy Acetamide

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to its target receptor.

Ligand-Receptor Binding Mode Predictions

While specific studies detailing these interactions for 2-(4-Sulfamoylphenoxy)acetamide are limited, research on structurally related sulfonamides often reveals common binding patterns. For instance, the sulfamoyl group is frequently observed to interact with key residues in the active sites of enzymes like carbonic anhydrases or kinases. Predicting the precise binding mode of this compound would require dedicated docking studies against a panel of potential protein targets.

Molecular Dynamics (MD) Simulations

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. These simulations track the movements and interactions of every atom in the system, providing insights into the stability of the binding pose and the conformational changes that may occur upon ligand binding.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by analyzing a series of compounds with known activities and identifying the physicochemical properties or structural features that correlate with changes in activity.

Developing a QSAR model for a series of analogs of this compound would involve calculating a wide range of molecular descriptors for each compound. These descriptors can include electronic properties (like partial charges), steric properties (like molecular volume), and hydrophobic properties (like logP). Statistical methods are then used to build an equation that can predict the activity of new, untested compounds. For this compound, a QSAR study could guide the design of more potent analogs by identifying which modifications to the phenoxy, sulfamoyl, or acetamide (B32628) groups are likely to enhance a desired biological effect. At present, dedicated QSAR studies centered on this specific molecule are not found in the literature.

Virtual Screening Approaches for Analog Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

Advanced Research and Drug Discovery Context

Role of 2-(4-Sulfamoylphenoxy)acetamide as Lead Compounds in Pharmaceutical Research

In the realm of drug discovery, a "lead compound" is a chemical structure that demonstrates pharmacological or biological activity and serves as a starting point for developing new drugs. wikipedia.org The this compound scaffold has emerged as a promising lead compound in various therapeutic areas. Its inherent structural features, including the sulfonamide and acetamide (B32628) moieties, are commonly found in a wide range of biologically active molecules. nih.govontosight.ai

Researchers have utilized this scaffold as a foundation for designing inhibitors of various enzymes. For instance, derivatives of this compound have been investigated as inhibitors of carbonic anhydrases (CAs), which are implicated in conditions like glaucoma and certain types of cancer. rsc.orgunifi.it The core structure allows for systematic modifications to enhance potency, selectivity, and pharmacokinetic properties, making it an ideal starting point for medicinal chemistry campaigns. The adaptability of the phenoxy-acetamide linker also allows for the exploration of different substitution patterns to optimize interactions with specific biological targets.

Development of Novel Chemical Scaffolds and Conjugates

The development of novel chemical scaffolds is a cornerstone of modern medicinal chemistry, aiming to improve the efficacy and safety of therapeutic agents. nih.gov The this compound framework has proven to be a versatile platform for creating new molecular architectures and drug conjugates. nih.gov

One strategy involves the conjugation of this scaffold with other pharmacologically active molecules to create hybrid compounds with dual or enhanced activity. For example, researchers have synthesized conjugates of NSAIDs (non-steroidal anti-inflammatory drugs) with sulfonamides, resulting in acetamide-containing scaffolds with potential urease inhibitory activity. nih.gov This approach aims to modify the action of existing drugs, potentially reducing side effects and enhancing therapeutic outcomes. nih.gov

Furthermore, the core scaffold can be elaborated by introducing various substituents and linkers. For instance, the acetamide moiety can serve as a linker to attach larger, more complex chemical groups, a strategy known as the "tail approach." rsc.org This has been successfully employed in the design of potent and selective human carbonic anhydrase (hCA) inhibitors, where a benzhydrylpiperazine group was appended as a "tail". rsc.org

| Compound Class | Modification Strategy | Therapeutic Target/Application | Reference |

| This compound derivatives | Tail approach with benzhydrylpiperazine | Carbonic Anhydrase (CA) Inhibition | rsc.org |

| NSAID-Sulfonamide Conjugates | Conjugation of ibuprofen/flurbiprofen | Urease Inhibition | nih.gov |

| Benzo[d]isoxazol derivatives | Extension of SAR studies | BRD4(1) Inhibition | ias.ac.in |

Strategies for Enhancing Biological Efficacy and Potency

Once a lead compound is identified, medicinal chemists employ various strategies to enhance its biological efficacy and potency. For derivatives of this compound, these strategies often focus on structure-activity relationship (SAR) studies and the modification of specific functional groups.

A key approach involves the introduction of various substituents onto the aromatic rings and the acetamide nitrogen. For example, in the development of P2X4 inhibitors, a methyl scan revealed that substitution at the ortho-position of the phenyl ring significantly boosted activity, while para-substitution was not well-tolerated. sci-hub.se Further exploration with different ortho-substituents like fluorine, chlorine, and methoxy (B1213986) groups led to even more potent compounds. sci-hub.se

Another strategy to improve efficacy is to modify the linker portion of the molecule. In the optimization of P2X4 inhibitors, introducing larger and more polar substituents on the ether linker was found to decrease unwanted binding to the pregnane (B1235032) X receptor (PXR) while maintaining inhibitory potency against P2X4. sci-hub.se This targeted modification helps to reduce potential drug-drug interactions mediated by PXR activation. sci-hub.se

| Modification Strategy | Impact on Biological Activity | Example Compound Series | Reference |

| Ortho-substitution on phenyl ring | Significant boost in P2X4 inhibitory activity | Phenyl-substituted 2-(4-Sulfamoylphenoxy)acetamides | sci-hub.se |

| Introduction of larger, polar substituents on ether linker | Decreased PXR binding, maintained P2X4 potency | Ether-modified 2-(4-Sulfamoylphenoxy)acetamides | sci-hub.se |

| Introduction of an amidic chain at the α-position | Increased potency against ADAM-17 | α-Substituted arylsulfonamidic hydroxamates | unipi.it |

Exploration of Selectivity Profiles for Specific Biological Targets

Achieving selectivity for a specific biological target over others is a critical goal in drug development to minimize off-target effects. Research on this compound derivatives has included extensive exploration of their selectivity profiles.

In the context of carbonic anhydrase inhibitors, derivatives of this scaffold have been designed to selectively target tumor-associated isoforms like CA IX and XII over the more ubiquitous CA I and II. mdpi.comnih.gov This is achieved by exploiting subtle differences in the active site architecture of the various isoforms. mdpi.com For example, incorporating a sulfonic acid tail onto a benzenesulfonamide (B165840) scaffold via a 1,2,3-triazole linker has been shown to yield compounds with varying degrees of selectivity for different CA isoforms. mdpi.com

Similarly, in the development of monoamine oxidase (MAO) inhibitors, phenoxyacetamide analogues have been synthesized and evaluated for their selective inhibition of MAO-A versus MAO-B. mdpi.com The selectivity is influenced by the nature and position of substituents on the phenoxy ring. For instance, 2-(4-Methoxyphenoxy)acetamide was identified as a highly specific MAO-A inhibitor. mdpi.com The development of selective inhibitors is crucial as MAO-A and MAO-B have different physiological roles, and selective inhibition is desirable for treating specific neurological and psychiatric disorders. mdpi.com

| Compound Series | Target | Selectivity Profile | Reference |

| Sulfonic acid tail-bearing benzenesulfonamides | Carbonic Anhydrases (CAs) | Selective for CA IX and XII over CA I and II | mdpi.comnih.gov |

| 2-Phenoxyacetamide (B1293517) analogues | Monoamine Oxidases (MAOs) | Selective for MAO-A or MAO-B depending on substitution | mdpi.com |

| Benzylamine-sulfonamide derivatives | Monoamine Oxidase B (MAO-B) | Selective for MAO-B over MAO-A | nih.gov |

Development as Biochemical Probes for Enzyme Inhibition Mechanisms

Biochemical probes are essential tools for elucidating the mechanisms of enzyme inhibition. pioneerpublisher.com The this compound scaffold and its derivatives can be developed into such probes to study enzyme-inhibitor interactions at a molecular level.

These compounds can be used in kinetic studies to determine the mode of inhibition, such as competitive, non-competitive, or uncompetitive inhibition. nih.govmedcraveonline.com For example, benzylamine-sulfonamide derivatives have been studied to understand their non-competitive inhibition mechanism of human MAO-B. nih.gov Molecular docking studies often complement these kinetic experiments to visualize the binding mode of the inhibitor within the enzyme's active site. nih.gov

Furthermore, these compounds can be used to investigate the reversibility of enzyme inhibition. mdpi.com Understanding whether an inhibitor binds reversibly or irreversibly is crucial for drug design. For instance, certain 2-phenoxyacetamide analogues have been shown to be reversible inhibitors of MAOs. mdpi.com This detailed mechanistic understanding is vital for optimizing inhibitor design and predicting their pharmacological effects.

Pregnane X Receptor (PXR) Transactivation Modulation in Medicinal Chemistry Optimization

The Pregnane X Receptor (PXR) is a nuclear receptor that plays a key role in regulating the metabolism of foreign chemicals (xenobiotics) and drugs. nih.govfrontiersin.orgnih.gov Activation of PXR can lead to the induction of cytochrome P450 enzymes, particularly CYP3A4, which is responsible for the metabolism of a large number of drugs. sci-hub.se This can result in undesirable drug-drug interactions. nih.gov

In the medicinal chemistry optimization of compounds derived from the this compound scaffold, modulation of PXR transactivation is a critical consideration. During the development of P2X4 inhibitors, it was discovered that many potent compounds also activated PXR, leading to CYP3A4 induction. sci-hub.se This necessitated a structure-guided optimization approach to reduce PXR binding while maintaining the desired inhibitory activity on P2X4. sci-hub.se

Strategies to mitigate PXR activation have included the introduction of larger and more polar substituents on the ether linker of the this compound scaffold. sci-hub.se This structural modification successfully led to compounds with significantly reduced CYP3A4 induction potential. sci-hub.se Early inclusion of PXR transactivation assays in the screening cascade is therefore a crucial step in the medicinal chemistry optimization of this class of compounds to ensure the development of safe and effective drug candidates. sci-hub.se

Future Research Directions and Unanswered Questions

Identification of Novel Pharmacological Targets for 2-(4-Sulfamoylphenoxy)acetamide

A primary avenue for future research will be the systematic identification of novel pharmacological targets for this compound. The broad spectrum of biological activities exhibited by sulfonamide-containing compounds, including antimicrobial, anticancer, anti-inflammatory, and diuretic effects, suggests that this molecule could interact with a variety of biological targets. nih.govnih.govajchem-b.compexacy.comajchem-b.com

Initial screening efforts should focus on enzymes that are known to be inhibited by sulfonamides. These include, but are not limited to:

Carbonic Anhydrases (CAs): Various CA isoforms are implicated in diseases such as glaucoma, epilepsy, and cancer. ajchem-b.compexacy.com Given that numerous sulfonamides are potent CA inhibitors, assessing the inhibitory activity of this compound against a panel of human CA isoforms is a logical first step.

Dihydropteroate Synthase (DHPS): As a key enzyme in the bacterial folic acid synthesis pathway, DHPS is the classic target for sulfonamide antibiotics. nih.govijpsjournal.com Investigating the potential antibacterial activity of this compound by evaluating its interaction with DHPS from various pathogenic bacteria could reveal novel antimicrobial applications.

Proteases and Kinases: The structural motifs present in this compound may allow for interactions with the active sites of various proteases and kinases, which are critical targets in cancer and inflammatory diseases.

To expedite the identification of novel targets, a combination of computational and experimental approaches is recommended.

Table 1: Proposed In-Silico and Experimental Approaches for Target Identification

| Approach | Methodology | Potential Outcomes |

| In-Silico Target Prediction | Molecular docking, pharmacophore modeling, and virtual screening against protein databases. | Identification of potential protein binding partners and prediction of binding affinities. |

| Phenotypic Screening | High-throughput screening using diverse cell-based assays representing various disease states (e.g., cancer cell proliferation, inflammatory cytokine production). | Discovery of novel biological activities and elucidation of cellular pathways affected by the compound. |

| Affinity-Based Proteomics | Immobilization of this compound on a solid support to capture interacting proteins from cell lysates, followed by mass spectrometry-based identification. | Direct identification of cellular binding partners and potential off-target interactions. |

| Enzymatic Assays | Direct testing of the compound's inhibitory activity against a panel of purified enzymes known to be modulated by sulfonamides and acetamides. | Confirmation of direct target engagement and determination of inhibitory potency (e.g., IC50, Ki). |

Advanced Synthetic Methodologies for Stereoselective Analogues

The development of stereoselective synthetic methods is paramount, as the chirality of a molecule can profoundly influence its pharmacological activity and safety profile. While this compound itself is achiral, the synthesis of chiral analogues through modification of the acetamide (B32628) or phenoxy moieties could lead to compounds with enhanced potency and selectivity. Future research should explore modern asymmetric synthesis techniques to generate a library of stereoisomerically pure analogues. uwindsor.cadu.ac.inslideshare.netchiralpedia.com

Key synthetic strategies to be investigated include:

Catalytic Asymmetric Synthesis: The use of chiral catalysts, such as those based on transition metals or organocatalysts, can facilitate the enantioselective introduction of stereocenters. researchgate.netinsuf.orginsuf.org For instance, asymmetric hydrogenation or alkylation of precursors to this compound could yield chiral derivatives.

Chiral Auxiliaries: The temporary attachment of a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of a subsequent reaction. du.ac.in The auxiliary can then be removed to afford the desired enantiomerically enriched product.

Enzymatic Resolutions: Enzymes, such as lipases and proteases, can be employed to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. researchgate.net This approach offers high enantioselectivity under mild reaction conditions.

Table 2: Potential Stereoselective Synthetic Approaches for Analogues

| Synthetic Strategy | Description | Potential Advantages |

| Asymmetric Catalysis | Employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. | High efficiency, atom economy, and potential for scalability. |

| Chiral Pool Synthesis | Utilizes readily available enantiomerically pure starting materials, such as amino acids or carbohydrates, to construct chiral analogues. nih.govresearchgate.net | Access to complex chiral structures with defined absolute stereochemistry. |

| Diastereoselective Synthesis | Involves the creation of a new stereocenter under the influence of an existing one, leading to the preferential formation of one diastereomer. | Good control over relative stereochemistry. |

Comprehensive Mechanistic Characterization at Cellular and Subcellular Levels

A thorough understanding of the mechanism of action of this compound at the cellular and subcellular levels is crucial for its development as a therapeutic agent. Research in this area should aim to elucidate the downstream effects of target engagement and identify the specific cellular pathways modulated by the compound.

Key areas of investigation should include:

Cellular Pathway Analysis: Once a primary target is identified, studies should focus on the downstream signaling pathways. For example, if the compound inhibits a specific kinase, researchers should investigate the phosphorylation status of its known substrates and the resulting changes in gene expression and cellular behavior.

Subcellular Localization: Determining the subcellular localization of this compound can provide valuable clues about its mechanism of action. This can be achieved by synthesizing fluorescently labeled analogues and using techniques like confocal microscopy to visualize their distribution within the cell.

Impact on Cellular Processes: The effect of the compound on fundamental cellular processes such as cell cycle progression, apoptosis, and cell migration should be investigated. acs.org Techniques like flow cytometry, TUNEL assays, and wound healing assays can be employed for this purpose.

Off-Target Effects: It is essential to identify any potential off-target effects to assess the compound's safety profile. Proteomic and transcriptomic analyses of cells treated with this compound can provide a comprehensive overview of its cellular impact.

Development of Structure-Guided Optimization Strategies for Improved Specificity

To enhance the therapeutic potential of this compound, structure-guided optimization strategies will be essential for improving its potency and, critically, its specificity for the desired pharmacological target. nih.govgreeley.org This iterative process involves understanding the structure-activity relationships (SAR) and using this knowledge to design and synthesize more effective analogues. youtube.com

The optimization process should involve:

Computational Modeling: Molecular docking and molecular dynamics simulations can be used to model the interaction of this compound and its analogues with the target protein. nih.gov This can provide insights into the key binding interactions and guide the design of new derivatives with improved affinity.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the this compound scaffold is necessary. This involves synthesizing a library of analogues with modifications at the phenoxy ring, the acetamide moiety, and the sulfonamide group, and evaluating their biological activity. nih.gov

Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind to the target protein and then growing or linking them to develop more potent leads. frontiersin.org The phenoxy, acetamide, or sulfamoylphenyl fragments of the lead compound could serve as starting points for an FBDD campaign.

Table 3: Key Structural Modifications for SAR Studies

| Region of Modification | Examples of Substituents/Modifications | Potential Impact on Activity |

| Phenoxy Ring | Introduction of electron-donating or electron-withdrawing groups, variation of substitution patterns. | Alteration of electronic properties, hydrophobicity, and steric interactions with the target. |

| Acetamide Linker | Variation of linker length, introduction of conformational constraints (e.g., cyclic structures). | Optimization of the spatial orientation of the pharmacophoric groups. |

| Sulfamoylphenyl Moiety | Substitution on the phenyl ring, modification of the sulfonamide group (e.g., N-alkylation, N-arylation). | Modulation of binding interactions, solubility, and pharmacokinetic properties. |

By pursuing these future research directions, the scientific community can systematically unravel the therapeutic potential of this compound, paving the way for the development of novel and effective treatments for a range of diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.